molecular formula C16H17NO5 B5521279 5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid

5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid

Cat. No. B5521279
M. Wt: 303.31 g/mol
InChI Key: YMDMQRMBZOXXQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan and benzofuran derivatives involves intricate organic reactions, including ring-opening followed by ring closure reactions. For instance, Halim and Ibrahim (2022) synthesized a compound through ring-opening and ring closure reactions, employing Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) for chemical calculations, indicating the complexity and precision required in synthesizing such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by their unique arrangement, which significantly influences their reactivity and properties. Spectral data and elemental analysis are crucial for establishing these structures, as evidenced in studies where synthesized compounds' structures were confirmed using various spectral methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Furan and benzofuran derivatives exhibit a range of chemical reactions, influenced by their molecular structure. For example, the reactivity of certain carbon sites towards nucleophilic attack can be predicted using local reactivity descriptors, as demonstrated in furan derivative studies. Such insights are vital for understanding and predicting the chemical behavior of these compounds (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, such as thermodynamic parameters and hyperpolarizability, provide insights into the stability and electronic properties of these compounds. Computational methods, like DFT calculations, are employed to ascertain these properties, revealing the compounds' high stability and potential for various applications (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of furan and benzofuran derivatives are closely tied to their molecular structure and synthesis processes. Studies show that specific substituents and synthesis conditions can significantly affect the yield and properties of the resulting compounds. Understanding these factors is crucial for designing and synthesizing compounds with desired properties and reactivities (Horaguchi et al., 1990).

Scientific Research Applications

Hypolipidemic Agents

5-(Tetradecyloxy)-2-furancarboxylic acid and related compounds have been identified as a new class of hypolipidemic agents. These fatty acid-like compounds demonstrate the ability to lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and liver fat content in rats and monkeys. This research indicates the potential for derivatives of furoic acid in developing treatments for lipid-related disorders (Parker et al., 1977).

Synthetic Chemistry Applications

Research into the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions has shown the use of benzofuran derivatives. This approach yields good to excellent results, demonstrating the versatility of benzofuran compounds in the synthesis of complex molecular structures (Quiroga et al., 2007).

Inhibitory Activities Against Enzymes

Specific carbamates of phenols derived from tetrahydrofurobenzofurans have shown significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo. This research suggests the potential therapeutic applications of benzofuran derivatives in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Antimicrobial Activities

A new carboxylic acid derived from benzofuran, when reacted with organotin chlorides, led to the formation of compounds that exhibited significant antimicrobial activity against a variety of fungi and bacteria. This indicates the potential use of benzofuran derivatives in developing new antimicrobial agents (Dias et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures.

properties

IUPAC Name

5-[[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-14(12-4-2-3-5-13(12)22-9)15(18)17-7-11-6-10(8-21-11)16(19)20/h6,8H,2-5,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDMQRMBZOXXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CCCC2)C(=O)NCC3=CC(=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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